N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Description
The compound N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide (hereafter referred to as Compound A) is a benzothiazole-based sulfonamide derivative. Its structure features a 2,3-dihydro-1,3-benzothiazole core substituted with an ethoxy group at position 4 and a methyl group at position 2. The benzamide moiety is functionalized with a methanesulfonyl group at position 3.
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-13-9-7-10-14-16(13)20(2)18(25-14)19-17(21)12-8-5-6-11-15(12)26(3,22)23/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBAWJUFWAORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features a benzothiazole core substituted with ethoxy and methyl groups at positions 4 and 3, respectively. The exocyclic imine linkage connects this heterocycle to a 2-methanesulfonylbenzamide moiety. Key structural elements include:
- Benzothiazole ring : Synthesized via cyclization of substituted 2-aminothiophenol derivatives.
- Methanesulfonyl group : Introduced through sulfonation or nucleophilic substitution.
- Imine bond : Formed via condensation between a benzothiazol-2-amine intermediate and a sulfonyl-substituted benzaldehyde.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three primary disconnections (Figure 1):
Synthetic Routes and Optimization
Route 1: Benzothiazole Core Formation Followed by Sulfonylation
Step 1: Synthesis of 4-Ethoxy-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Amine
Cyclization of 4-ethoxy-3-methyl-2-aminothiophenol (1 ) with diethyl oxalate (2 ) in ethanol under reflux yields ethyl 4-ethoxy-3-methylbenzo[d]thiazole-2-carboxylate (3 ) (Yield: 78–85%). Subsequent hydrolysis with hydrazine hydrate produces 4-ethoxy-3-methylbenzo[d]thiazole-2-carbohydrazide (4 ) (Scheme 1).
Reaction Conditions :
- Solvent: Anhydrous ethanol
- Temperature: 80°C (reflux)
- Time: 4–6 hours
Step 2: Imine Formation with 2-Methanesulfonylbenzaldehyde
Condensation of 4 with 2-methanesulfonylbenzaldehyde (5 ) in xylene at 120°C for 12 hours generates the target imine (6 ) (Yield: 62–68%).
Key Parameters :
- Catalysis: Acetic acid (5 mol%)
- Workup: Filtration, washing with cold methanol
Step 3: Sulfonylation (Alternative Pathway)
For substrates lacking pre-installed sulfonyl groups, treatment of intermediate 4 with methanesulfonyl chloride in dichloromethane (0°C to RT, 2 hours) introduces the sulfonyl moiety (Yield: 71%).
Route 2: One-Pot Tandem Cyclization-Condensation
A streamlined approach combines benzothiazole formation and imine condensation in a single reactor (Table 1):
Table 1. Optimization of One-Pot Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Toluene | 58 | 92.4 |
| Temperature (°C) | 110 | 65 | 94.1 |
| Catalyst | p-TsOH | 72 | 96.8 |
| Reaction Time (h) | 8 | 68 | 95.3 |
Procedure :
Critical Analysis of Methodologies
Yield Comparison Across Routes
Spectral Characterization Data
Representative NMR Data (DMSO-d₆) :
- ¹H NMR (400 MHz) : δ 8.42 (s, 1H, imine-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.24 (s, 3H, SO₂CH₃), 2.98 (s, 3H, NCH₃).
- ¹³C NMR (100 MHz) : δ 168.5 (C=O), 159.8 (C=N), 142.1–115.3 (aromatic), 63.5 (OCH₂), 44.2 (SO₂CH₃).
Mass Spectrometry :
Industrial-Scale Considerations
Solvent Recycling Strategies
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 18.7 (Route 2) vs. 32.4 (Route 1)
- E-factor : 6.2 kg waste/kg product (optimized Route 2)
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The structural analogues of Compound A share a benzothiazole or related heterocyclic core with sulfonamide or benzamide functionalities. Key differences lie in substituent positions and electronic properties, which influence molecular interactions and bioactivity.
Table 1: Structural Comparison of Compound A with Analogues
Key Observations :
- Methanesulfonyl groups (Compound A) are stronger electron-withdrawing groups than sulfonamides (), which may influence receptor binding .
- Core Heterocycles :
Key Findings :
Crystallographic and Hydrogen-Bonding Analysis
Table 3: Crystallographic Data
Structural Insights :
Biological Activity
N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole core substituted with an ethoxy group and a methanesulfonyl moiety. Its molecular formula is with a molecular weight of approximately 373.45 g/mol.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds often function by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Key Findings:
- Inhibition of Tumor Growth: In vitro studies have shown that the compound can inhibit the growth of breast carcinoma cells by affecting securin activity, which is crucial for cell cycle regulation .
- Mechanism of Action: The mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators, leading to increased apoptosis in cancerous cells .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth of breast carcinoma cells | |
| Apoptosis Induction | Modulates apoptosis-related proteins | |
| Antimicrobial | Potential against various bacterial strains |
Case Studies
- Breast Cancer Cell Lines: A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM.
- Mechanistic Insights: Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
